molecular formula C4H6N2O B1339060 1-Methyl-1H-pyrazol-3(2H)-one CAS No. 52867-35-3

1-Methyl-1H-pyrazol-3(2H)-one

Cat. No. B1339060
CAS RN: 52867-35-3
M. Wt: 98.1 g/mol
InChI Key: WIISOYLZJJYTHT-UHFFFAOYSA-N
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Description

The compound 1-Methyl-1H-pyrazol-3(2H)-one is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the electro-catalyzed multicomponent transformation can be used to synthesize 1,4-dihydropyrano[2,3-c]pyrazole derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using an electrogenerated anion of ethanol as the base . Another method involves the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate to obtain 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Additionally, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands can be prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate and used to construct metal coordination polymers .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction, as demonstrated in the studies of various isomers of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones and the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one . These studies reveal the crystal packing, molecular conformations, and intermolecular interactions such as hydrogen bonding and π-stacking.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization, annulation, and coordination with metal ions. The synthesis of 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3

Scientific Research Applications

Preparation and Structural Analysis

  • Research has shown the preparation of new 1H-pyrazole derivatives, including the analysis of their structures through methods like IR, NMR spectroscopy, mass spectrometry, and elemental analysis. These studies contribute to the understanding of the chemical and physical properties of pyrazole derivatives (Wang et al., 2013).

Synthesis and Characterization

  • Various studies have been conducted on the synthesis and characterization of pyrazole derivatives. These include the development of methods for their synthesis, analysis of their molecular structure through X-ray crystallography, and exploration of their potential biological activities (Titi et al., 2020).

Chemical Transformations and Applications

  • The electro-catalyzed transformation of pyrazole derivatives has been studied, highlighting efficient synthesis methods in a green medium. This research contributes to the development of sustainable chemical processes (Vafajoo et al., 2015).

Tautomerism and Molecular Interactions

  • Investigations into the tautomerism of pyrazole derivatives have been carried out, providing insights into their molecular behavior and interactions. This research is important for understanding the chemical dynamics of these compounds (Dzvinchuk & Lozinskii, 2011).

Synthesis and Biological Applications

  • Synthesis of pyrazole derivatives and exploration of their potential in biomedical applications have been a significant focus of research. This includes synthesizing new compounds and studying their pharmacological properties (Donaire-Arias et al., 2022).

Crystal Structure and Electronic Properties

  • Studies on the crystal structure and electronic characterization of pyrazole complexes provide essential information for the development of new materials and applications in various fields (Jude et al., 2009).

Safety And Hazards

The safety information for 1-Methyl-1H-pyrazol-3(2H)-one indicates that it may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

properties

IUPAC Name

2-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-3-2-4(7)5-6/h2-3H,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIISOYLZJJYTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465321
Record name 1-Methyl-1H-pyrazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazol-3(2H)-one

CAS RN

52867-35-3
Record name 1-Methyl-1H-pyrazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhang, R Benmohamed, H Huang… - Journal of medicinal …, 2013 - ACS Publications
The arylsulfanylpyrazolone and aryloxanylpyrazolone scaffolds previously were reported to inhibit Cu/Zn superoxide dismutase 1 dependent protein aggregation and to extend survival …
Number of citations: 19 pubs.acs.org

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